molecular formula C28H28N4O2S B11978897 (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11978897
M. Wt: 484.6 g/mol
InChI Key: ZDGAXWKIHBKFCP-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and an allyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-allyloxybenzaldehyde, phenylhydrazine, and 2-aminothiazole. The synthesis can be summarized in the following steps:

    Formation of Pyrazole Ring: The reaction between 4-allyloxybenzaldehyde and phenylhydrazine under acidic conditions forms the pyrazole ring.

    Formation of Thiazole Ring: The intermediate product reacts with 2-aminothiazole in the presence of a suitable catalyst to form the thiazole ring.

    Final Coupling: The final step involves the coupling of the pyrazole-thiazole intermediate with 1-azepanyl group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and allyloxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylphenyl derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one lies in its allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy and ethoxy analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H28N4O2S/c1-2-18-34-24-14-12-21(13-15-24)26-22(20-32(30-26)23-10-6-5-7-11-23)19-25-27(33)29-28(35-25)31-16-8-3-4-9-17-31/h2,5-7,10-15,19-20H,1,3-4,8-9,16-18H2/b25-19-

InChI Key

ZDGAXWKIHBKFCP-PLRJNAJWSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.